Physicochemical properties of 2-Methylbenzylsulfate
Physicochemical properties of 2-Methylbenzylsulfate
An In-depth Technical Guide to the Physicochemical Properties of 2-Methylbenzylsulfate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, reactivity, and safety considerations for 2-Methylbenzylsulfate. As direct experimental data for this compound is not extensively available in public literature, this document synthesizes information from its precursor, 2-methylbenzyl alcohol, and analogous compounds like benzyl sulfate, to provide a robust predictive profile. 2-Methylbenzylsulfate is presented as a potent benzylic alkylating agent, a characteristic that defines its reactivity and necessitates stringent safety protocols. This guide is intended to serve as a foundational resource for researchers working with or considering the use of this and related compounds in organic synthesis and medicinal chemistry.
Chemical Identity and Structure
2-Methylbenzylsulfate, also known as o-methylbenzylsulfate, is the sulfate monoester of 2-methylbenzyl alcohol. It belongs to the class of organic sulfates, which are characterized by a central sulfur atom bonded to four oxygen atoms, with one oxygen atom also bonded to an organic substituent.
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Molecular Formula: C₈H₁₀O₄S
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Molecular Weight: 202.23 g/mol
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Synonyms: o-tolyl-methyl sulfate, 2-methylphenylmethyl sulfate
The structure of 2-Methylbenzylsulfate features a sulfate group attached to the benzylic carbon of a 2-methylbenzyl moiety. This structure is key to its reactivity, as the sulfate group is an excellent leaving group, facilitating nucleophilic attack at the benzylic position.
Caption: Chemical structure of 2-Methylbenzylsulfate.
Physicochemical Properties (Predicted)
Directly measured physical properties for 2-Methylbenzylsulfate are not widely published. The following properties are predicted based on the known properties of its precursor, 2-methylbenzyl alcohol, and the parent compound, benzyl sulfate[1][2]. The introduction of the sulfate group is expected to increase the polarity and melting point compared to the starting alcohol.
| Property | Predicted Value | Rationale/Comments |
| Physical State | Solid | The parent compound, 2-methylbenzyl alcohol, is a low-melting solid (33-36 °C)[2]. The addition of the ionic sulfate group is expected to result in a solid at room temperature. |
| Melting Point | > 100 °C | Significantly higher than 2-methylbenzyl alcohol due to increased polarity and potential for hydrogen bonding. |
| Boiling Point | Decomposes | Sulfate esters, especially benzylic ones, are often thermally unstable and prone to decomposition upon heating. |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, acetonitrile). Sparingly soluble in less polar solvents (e.g., dichloromethane, ethyl acetate). Likely soluble in water as its salt form. | The sulfate group imparts significant polarity. The free acid may have some water solubility, while its alkali metal salts are expected to be highly water-soluble. |
| pKa | < 2 | The sulfate group is the conjugate base of a strong acid, similar to sulfuric acid. |
Synthesis and Purification
The synthesis of 2-Methylbenzylsulfate is best achieved by the sulfation of 2-methylbenzyl alcohol. A common and effective method involves the use of a sulfur trioxide-amine complex, such as sulfur trioxide pyridine complex (Py·SO₃) or tributylamine-sulfur trioxide[3][4][5]. These reagents are milder and easier to handle than sulfur trioxide itself, which can cause charring and polymerization of benzyl alcohols.
Caption: Experimental workflow for the synthesis of 2-Methylbenzylsulfate.
Detailed Experimental Protocol: Synthesis using Sulfur Trioxide Pyridine Complex
Materials:
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2-Methylbenzyl alcohol
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Sulfur trioxide pyridine complex (Py·SO₃)
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Anhydrous dichloromethane (CH₂Cl₂)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Standard laboratory glassware
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylbenzyl alcohol (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice-water bath.
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Sulfation: To the cooled, stirring solution, add sulfur trioxide pyridine complex (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
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Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of cold saturated aqueous NaHCO₃ solution.
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Isolation: Transfer the mixture to a separatory funnel. The sodium salt of 2-Methylbenzylsulfate will primarily be in the aqueous phase. Wash the organic layer with water to back-extract any remaining product.
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Purification: The combined aqueous layers can be washed with a non-polar organic solvent (e.g., hexane) to remove any unreacted starting material or non-polar byproducts. The aqueous solution of the sodium salt can then be used directly, or the product can be isolated by lyophilization.
Causality Behind Experimental Choices:
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Anhydrous Conditions: Necessary to prevent the hydrolysis of the Py·SO₃ reagent and the product.
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Low Temperature: Controls the exothermicity of the reaction and minimizes the formation of polymeric byproducts.
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Py·SO₃ Complex: A mild sulfating agent that avoids the strong acid conditions of sulfuric acid, which would lead to carbocation formation and polymerization of the benzyl alcohol.
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Aqueous Bicarbonate Work-up: Neutralizes the reaction mixture and converts the product to its more water-soluble and stable sodium salt.
Analytical Characterization
The characterization of 2-Methylbenzylsulfate would rely on standard spectroscopic techniques. The following are the expected spectral features based on its structure and data from analogous compounds.
| Technique | Expected Features |
| ¹H NMR | Aromatic Protons (4H): Multiplet in the range of 7.2-7.5 ppm. Benzylic Protons (2H): A singlet around 5.0-5.4 ppm. This signal is expected to be shifted downfield by approximately 0.5-0.8 ppm compared to the benzylic protons of 2-methylbenzyl alcohol (which appear around 4.6 ppm) due to the electron-withdrawing effect of the sulfate group[5]. Methyl Protons (3H): A singlet around 2.3-2.4 ppm. |
| ¹³C NMR | Aromatic Carbons: Signals in the range of 125-140 ppm. Benzylic Carbon: A signal around 70-75 ppm, shifted downfield from the ~62 ppm signal in 2-methylbenzyl alcohol. Methyl Carbon: A signal around 18-20 ppm. |
| FT-IR | S=O Stretch: Strong, characteristic bands around 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹. S-O Stretch: Bands in the region of 1000-1060 cm⁻¹. C-O Stretch: A band around 1000 cm⁻¹. Aromatic C-H Stretch: Signals above 3000 cm⁻¹. |
| Mass Spectrometry (ESI-) | [M-H]⁻ Ion: An expected peak at m/z 201.03. The fragmentation pattern would likely show a loss of SO₃ (80 Da) to give the 2-methylbenzyloxy anion at m/z 121.06. |
Reactivity and Biological Activity
The primary chemical characteristic of 2-Methylbenzylsulfate is its high reactivity as a benzylic alkylating agent. The sulfate anion is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack.
Caption: General Sₙ2 reaction pathway for 2-Methylbenzylsulfate.
Hydrolysis
In the presence of water, 2-Methylbenzylsulfate will undergo hydrolysis to regenerate 2-methylbenzyl alcohol and sulfuric acid. This reaction is expected to proceed via an Sₙ1 mechanism due to the stability of the secondary benzylic carbocation, although an Sₙ2 pathway is also possible. The rate of hydrolysis will be dependent on pH and temperature.
Alkylation Reactions
2-Methylbenzylsulfate is a potent electrophile that will react with a wide range of nucleophiles, including amines, thiols, carboxylates, and alkoxides, to form the corresponding 2-methylbenzylated products. This reactivity is analogous to that of other strong alkylating agents like dimethyl sulfate and benzyl halides[6][7].
Biological Activity: Mutagenicity
There is evidence to suggest that 2-Methylbenzylsulfate is mutagenic. A study on the non-mutagenicity of various toluene derivatives found that "o-methylbenzylsulfate" was mutagenic in the Ames assay[2]. This is a critical piece of information, as it indicates the compound can alkylate biological nucleophiles such as DNA, a hallmark of genotoxicity. This presumed mutagenicity dictates that the compound must be handled with extreme caution.
Safety and Handling
Given its nature as a potent alkylating agent and a suspected mutagen, strict safety protocols must be followed when handling 2-Methylbenzylsulfate.
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Engineering Controls: All work should be conducted in a certified chemical fume hood to avoid inhalation of any dusts or aerosols.
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Personal Protective Equipment (PPE):
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Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended.
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Eye Protection: Chemical safety goggles and a face shield are mandatory.
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Lab Coat: A flame-resistant lab coat should be worn at all times.
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Handling: Avoid creating dust. Use a spatula for transferring the solid. Prepare solutions in the fume hood.
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In case of Exposure:
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Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
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Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
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Disposal: All waste containing 2-Methylbenzylsulfate should be treated as hazardous and disposed of according to institutional and local regulations for mutagenic waste. It can be quenched by reacting with a solution of a nucleophile like sodium thiosulfate before disposal.
Conclusion
2-Methylbenzylsulfate is a reactive organic sulfate that, while not extensively characterized in the literature, can be understood through the lens of its chemical family. It is readily synthesized from 2-methylbenzyl alcohol and is expected to be a potent benzylic alkylating agent. Its suspected mutagenicity is a key feature that underscores the importance of rigorous safety measures. This guide provides the foundational knowledge necessary for researchers to synthesize, characterize, and handle this compound safely and effectively in a research setting.
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